molecular formula C8H12N4O2 B13542849 Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

Cat. No.: B13542849
M. Wt: 196.21 g/mol
InChI Key: FGMSNYZYTHAXSR-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with an ethyl ester group attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazinopyrazine intermediate. This intermediate then undergoes cyclization with ethyl chloroformate to yield the desired triazolopyrazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolopyrazine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of dihydro derivatives.

    Substitution: Substituted triazolopyrazine derivatives with various functional groups attached to the pyrazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate stands out due to its specific structural features, such as the ethyl ester group and the fused triazole-pyrazine ring system. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)6-4-12-5-10-11-7(12)3-9-6/h5-6,9H,2-4H2,1H3

InChI Key

FGMSNYZYTHAXSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN2C=NN=C2CN1

Origin of Product

United States

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